molecular formula C13H19ClN4O B12714093 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride CAS No. 122113-16-0

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride

Cat. No.: B12714093
CAS No.: 122113-16-0
M. Wt: 282.77 g/mol
InChI Key: NHQBLPLJWZBYFY-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a pyrrolo-pyrimidine core, which is a fused bicyclic system, and a piperidinyl substituent. The monohydrochloride form indicates that it is a hydrochloride salt, which can influence its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride typically involves multi-step organic synthesis. The process begins with the formation of the pyrrolo-pyrimidine core, followed by the introduction of the piperidinyl group. Common reagents used in these steps include various amines, aldehydes, and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6H-Pyrrolo(2,3-d)pyrimidin-6-one: The parent compound without the piperidinyl substituent.

    7-Methyl-6H-pyrrolo(2,3-d)pyrimidin-6-one: A similar compound with a methyl group at a different position.

    2-(4-Methyl-1-piperidinyl)-6H-pyrrolo(2,3-d)pyrimidin-6-one: A compound with a different substitution pattern.

Uniqueness

The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt

Properties

CAS No.

122113-16-0

Molecular Formula

C13H19ClN4O

Molecular Weight

282.77 g/mol

IUPAC Name

7-methyl-2-(4-methylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C13H18N4O.ClH/c1-9-3-5-17(6-4-9)13-14-8-10-7-11(18)16(2)12(10)15-13;/h8-9H,3-7H2,1-2H3;1H

InChI Key

NHQBLPLJWZBYFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl

Origin of Product

United States

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